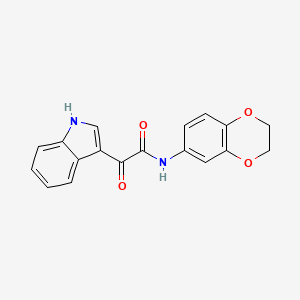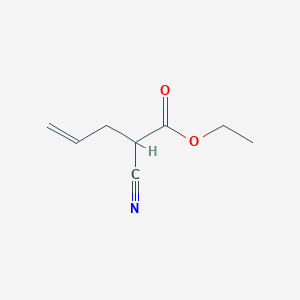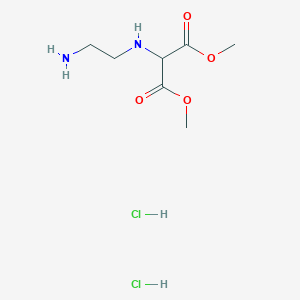
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” is an organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Chemical Reactions Analysis
This compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also undergoes protodeboronation, a process that involves the removal of the boron moiety . Additionally, it is susceptible to hydrolysis, especially at physiological pH .Applications De Recherche Scientifique
Phosphorescent Properties
Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescent properties in the solid state at room temperature. This finding challenges the common notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. Theoretical calculations indicate that the phosphorescence is due to an out-of-plane distortion in the excited state, with molecular packing in the solid state playing a significant role in these properties (Shoji et al., 2017).
H2O2-Cleavable Polymers
Phenylboronic acid esters are integral in the synthesis of H2O2-cleavable poly(ester-amide)s, offering potential as H2O2-responsive delivery vehicles. These polymers, synthesized via Passerini multicomponent polymerization, demonstrate controlled degradation in response to H2O2, highlighting their utility in drug delivery systems (Cui et al., 2017).
Polymerization Applications
Phenylboronic esters are crucial in the synthesis of functional polymers. For example, methacrylamido phenylboronic acids, derived from phenylboronic esters, serve as valuable monomers for polymer incorporation. This synthesis offers a more efficient approach to obtaining boronic acid-containing polymers (D'Hooge et al., 2008).
Hydrolysis Susceptibility
Phenylboronic pinacol esters, including 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis, especially at physiological pH. This characteristic is critical in the context of drug design and delivery, as the stability of these compounds can significantly influence their pharmacological effectiveness (Achilli et al., 2013).
Orientations Futures
The future directions of “4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester” and similar organoboron compounds lie in their continued use in Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions . Their stability and environmental benignity make them attractive for use in organic synthesis .
Mécanisme D'action
Target of Action
The primary target of 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied method for forming carbon-carbon bonds, and the compound interacts with the catalyst to facilitate this process .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst forms a bond with an electrophilic organic group . Following this, the compound, which is a boron reagent, undergoes transmetalation, transferring its organic group from boron to the metal catalyst .
Biochemical Pathways
The compound’s action primarily affects the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the creation of new organic compounds through the formation of these bonds .
Pharmacokinetics
It’s important to note that boronic pinacol esters, such as this compound, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of a suitable transition metal catalyst is essential for the compound to participate in the Suzuki–Miyaura cross-coupling reaction .
Propriétés
IUPAC Name |
2-methoxyethyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-6-8-13(9-7-12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSIDPZGEXRALQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)


![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)

![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)


